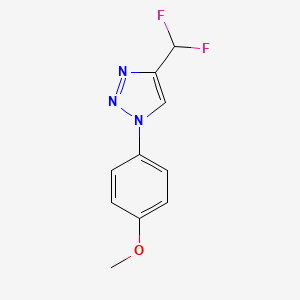

4-(Difluoromethyl)-1-(4-methoxyphenyl)triazole

Description

Structure

3D Structure

Properties

CAS No. |

916151-09-2 |

|---|---|

Molecular Formula |

C10H9F2N3O |

Molecular Weight |

225.19 g/mol |

IUPAC Name |

4-(difluoromethyl)-1-(4-methoxyphenyl)triazole |

InChI |

InChI=1S/C10H9F2N3O/c1-16-8-4-2-7(3-5-8)15-6-9(10(11)12)13-14-15/h2-6,10H,1H3 |

InChI Key |

RHNBXMRKBMFUQY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=C(N=N2)C(F)F |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Reactions

One prevalent method involves the nucleophilic substitution of triazole derivatives with difluoromethyl halides. This process typically follows these steps:

- Starting Materials : Triazole derivatives (precursors) and difluoromethylating agents (e.g., difluoromethyl iodide).

- Reaction Conditions : The reaction is often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

- Mechanism : The nucleophile (triazole derivative) attacks the electrophilic carbon of the difluoromethyl halide, leading to the formation of the desired triazole compound.

This method has been reported to yield good results in terms of regioselectivity and overall yield.

1,3-Dipolar Cycloaddition

Another effective strategy involves the 1,3-dipolar cycloaddition of nitrilimines with carbodiimides. This method has been highlighted for its efficiency in synthesizing complex triazole structures:

- Starting Materials : Nitrilimines and carbodiimides.

- Reaction Conditions : Typically occurs under mild conditions, allowing for a straightforward synthesis with high efficiency.

- Mechanism : The nitrilimine acts as a dipole, reacting with the dipolarophile (carbodiimide) to form a triazole ring structure.

This approach has shown promise in generating various substituted triazoles rapidly.

Comparative Analysis of Synthesis Methods

The following table summarizes the key characteristics of different synthesis methods for this compound:

| Method | Starting Materials | Reaction Conditions | Yield | Advantages |

|---|---|---|---|---|

| Nucleophilic Substitution | Triazole derivatives, difluoromethyl halides | Polar aprotic solvents, elevated temperature | Moderate to High | High regioselectivity, established protocol |

| 1,3-Dipolar Cycloaddition | Nitrilimines, carbodiimides | Mild conditions | High | Efficient synthesis of complex structures |

Research Findings

Recent studies have emphasized the biological relevance of triazole derivatives, including this compound. Research indicates that these compounds exhibit significant pharmacological activities such as:

- Antimicrobial Properties : Effective against various bacterial strains.

- Anticancer Activities : Potential use in cancer therapeutics due to their ability to inhibit tumor growth.

- Other Biological Activities : Including antiviral and anti-inflammatory effects.

Chemical Reactions Analysis

Reductive Desulfonylation and Silylation

Reaction Conditions :

-

Substrate : 1-(Difluoro(trimethylsilyl)methyl)-4-phenyl-1H-1,2,3-triazole (3a )

-

Reagents : CD₃OD (deuterated methanol), finely ground KF

Mechanism :

The trimethylsilyl (TMS) group undergoes cleavage under basic conditions, replacing the TMS moiety with deuterium to form 4 (1-(difluoromethyl-d)-4-phenyl-1H-1,2,3-triazole). This reaction highlights the compound’s susceptibility to nucleophilic substitution at the difluoromethyl position.

| Product | (δ, ppm) | (δ, ppm) |

|---|---|---|

| 4 | 8.15 (s, 1H), 7.89–7.84 (m) | −96.4 (t, =9.1 Hz) |

Nucleophilic Substitution with Thiols

Reaction Conditions :

Product : 1-(Difluoro(p-tolylthio)methyl)-4-phenyl-1H-1,2,3-triazole (7 ).

The difluoromethyl group reacts with thiols via nucleophilic substitution, forming a C–S bond.

| Product | (δ, ppm) | (δ, ppm) |

|---|---|---|

| 7 | 7.95 (s, 1H), 2.36 (s, 3H) | 124.4 (t, =290 Hz) |

Azide Formation

Reaction Conditions :

Product : 1-(Azidodifluoromethyl)-4-phenyl-1H-1,2,3-triazole (10 ).

The TMS group is replaced by an azide, demonstrating the compound’s utility in click chemistry.

| Product | (δ, ppm) | HRMS (m/z) [M + H]⁺ |

|---|---|---|

| 10 | −58.8 (s) | 236.0617 (calc), 236.0613 (obs) |

Base-Promoted Functionalization

Reaction Conditions :

-

Substrate : Triazole derivatives with sulfonyl fluoride groups

-

Catalyst : Pyrrolidine (2 equiv), 1,4-dioxane, room temperature, 12 hours

Key Insight : Secondary amines like pyrrolidine enhance deprotection and functionalization efficiency compared to inorganic bases (e.g., NaOH, K₂CO₃), which yield <30%.

Aza-Michael Addition to Chalcones

Reaction Conditions :

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Triazole derivatives, including 4-(Difluoromethyl)-1-(4-methoxyphenyl)triazole, have shown promising anticancer properties. Research indicates that triazole-containing compounds can inhibit cancer cell proliferation through various mechanisms. For instance, compounds with a triazole moiety have been synthesized and evaluated for their cytotoxicity against several cancer cell lines, demonstrating significant activity against drug-resistant strains. Structure-activity relationship (SAR) studies reveal that the introduction of electron-rich aromatic systems enhances cytotoxicity .

Antimicrobial Properties

The compound exhibits notable antibacterial and antifungal activities. It has been reported that triazole derivatives can effectively combat a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). For example, certain synthesized triazole hybrids have shown minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL against MRSA, indicating strong antimicrobial efficacy . The presence of difluoromethyl and methoxy groups in the structure may contribute to enhanced solubility and binding affinity to biological targets.

Neuroprotective Effects

Triazoles have also been investigated for their neuroprotective properties. Some derivatives have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating neurodegenerative diseases .

Material Science Applications

Nonlinear Optical Properties

Research into the nonlinear optical properties of triazole derivatives has revealed their potential in photonic applications. The structural modifications of this compound could lead to materials suitable for use in optical devices, such as laser technology and optical switches .

Corrosion Inhibition

Triazoles are being explored as corrosion inhibitors for metals due to their ability to form protective films on metal surfaces. The incorporation of difluoromethyl and methoxy groups may enhance the efficacy of these compounds in preventing corrosion in various environments .

Agricultural Chemistry Applications

Agrochemical Development

The synthesis of triazole derivatives has implications in agrochemicals, particularly as fungicides. The antifungal properties of these compounds make them suitable candidates for developing new agricultural treatments aimed at controlling fungal diseases in crops .

Case Study 1: Anticancer Activity

A study focused on synthesizing a series of triazole derivatives demonstrated that compounds with specific substituents exhibited potent cytotoxicity against MCF-7 breast cancer cells. The introduction of electron-withdrawing groups significantly enhanced their activity, suggesting a strategic approach to designing more effective anticancer agents .

Case Study 2: Antimicrobial Efficacy

In another investigation, a library of triazole hybrids was screened for antimicrobial activity against a panel of bacterial strains. The results indicated that certain derivatives had MIC values comparable or superior to established antibiotics, highlighting their potential as new therapeutic agents against resistant pathogens .

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-1-(4-methoxyphenyl)triazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to its target, while the triazole ring can interact with various enzymes and receptors. The methoxyphenyl group can further modulate the compound’s biological activity by influencing its solubility and membrane permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Halogen-Substituted Triazoles

- 4-(4-Chlorophenyl)- and 4-(4-Bromophenyl)-triazole derivatives (Compounds 4 and 5, ):

- These isostructural compounds differ only in halogen substituents (Cl vs. Br). Both exhibit similar molecular conformations but distinct crystal packing due to differences in halogen size and polarizability. The chloro derivative (4) shows antimicrobial activity, suggesting halogen choice impacts biological efficacy .

- Comparison : Replacing halogens with difluoromethyl may enhance electronegativity and alter binding interactions in therapeutic applications.

Methoxyphenyl-Substituted Triazoles

- 1-(4-Methoxyphenyl)-1H-1,2,3-triazole intermediates (): These compounds, synthesized via Huisgen cycloaddition, demonstrate the methoxyphenyl group's role in stabilizing π-π interactions and modulating solubility. For example, 1-(4-bromobenzyl)-4-(4-methoxyphenyl)-1,2,3-triazole () shows well-defined NMR spectra, confirming structural integrity .

Fluorinated Pyrazoles

- 3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole ():

- This pyrazole derivative shares the difluoromethyl and methoxyphenyl motifs. Key properties include a density of 1.33 g/cm³ and a predicted pKa of -2.99, indicating strong acidity. The sulfinyl group further enhances polarity .

- Comparison : Replacing pyrazole with triazole may reduce steric hindrance, favoring tighter binding in biological targets.

Antimicrobial and Antiviral Activity

- Chlorophenyl-thiazole-triazole hybrids ():

- Benzimidazole-triazole hybrids (): Fluorine atoms in compounds like 6-fluoro-4-(2-(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)ethoxy)-2-(trifluoromethyl)quinoline enhance antiviral activity against SARS-CoV-2 (IC₅₀ = 74.51 nM). The methoxyphenyl group contributes to hydrophobic interactions . Comparison: The target compound’s difluoromethyl group may similarly enhance antiviral potency by stabilizing ligand-receptor interactions.

Data Table: Key Properties of Selected Triazole Derivatives

Biological Activity

4-(Difluoromethyl)-1-(4-methoxyphenyl)triazole is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties, while also discussing structure-activity relationships (SAR) and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a difluoromethyl group and a methoxyphenyl moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that triazole derivatives, including this compound, exhibit a broad spectrum of biological activities:

- Antimicrobial Activity : Triazole derivatives have shown significant inhibitory effects against various microbial strains. For instance, studies have reported that compounds similar to this compound demonstrated effective inhibition against Mycobacterium tuberculosis with minimal inhibitory concentrations (MICs) ranging from 2.5 to 10 µg/mL .

- Anti-inflammatory Activity : Some derivatives have been evaluated for their ability to modulate inflammatory responses. In vitro tests on peripheral blood mononuclear cells (PBMCs) indicated that triazole derivatives could influence cytokine release, including TNF-α and IL-6, suggesting potential anti-inflammatory properties .

- Cytotoxicity : The cytotoxic effects of triazole derivatives have been assessed in various cell lines. Compounds like this compound displayed low toxicity levels at concentrations up to 100 µg/mL, maintaining cell viability comparable to control cultures .

Antimicrobial Activity

A comparative study of triazole derivatives highlighted the effectiveness of this compound against drug-sensitive strains of Mycobacterium tuberculosis. The compound exhibited an MIC of approximately 6.5 µg/mL, indicating strong antimycobacterial activity compared to other derivatives in the same series .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 4d | 6.5 | Antimycobacterial |

| Control (Rifampicin) | <0.25 | Antimycobacterial |

Anti-inflammatory Effects

In a study examining the anti-inflammatory potential of triazole derivatives, it was found that compounds containing the difluoromethyl group could significantly reduce the release of pro-inflammatory cytokines in PBMC cultures. The most effective compounds showed a reduction in TNF-α levels by over 50% at concentrations of 10 µg/mL .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of the difluoromethyl group enhances the biological activity of triazoles by increasing hydrophobic interactions with microbial targets. The methoxy group at the para position is also essential for maintaining activity against Mycobacterium tuberculosis and modulating inflammatory responses .

Case Studies

- Antituberculosis Activity : A series of studies synthesized various triazole derivatives, including those with difluoromethyl substitutions. The most active compounds were identified through systematic SAR analysis, leading to the discovery that modifications in substituents could significantly enhance antimycobacterial potency .

- Cytotoxicity Evaluation : In vitro cytotoxicity assays conducted on human cell lines revealed that while many triazoles exhibited low toxicity profiles, specific structural modifications led to enhanced selectivity towards cancerous cells without affecting normal cells adversely .

Q & A

Synthesis and Optimization

Basic Q1: What are the standard synthetic protocols for preparing 4-(difluoromethyl)-1-(4-methoxyphenyl)triazole? Answer: The synthesis typically involves cyclocondensation reactions. For example, triazole derivatives are often synthesized via [1,3]-dipolar cycloaddition between azides and alkynes. A modified approach includes refluxing intermediates in solvents like DMSO or ethanol, followed by crystallization (e.g., 65% yield via ice-water precipitation) . Key steps include:

- Reacting hydrazide derivatives with substituted aldehydes under acidic conditions.

- Optimizing reaction time (e.g., 18-hour reflux for cyclization) and solvent polarity to enhance yield .

Advanced Q2: How can reaction conditions be optimized to improve regioselectivity in triazole formation? Answer: Regioselectivity is influenced by:

- Catalyst choice : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) favors 1,4-disubstituted triazoles, while ruthenium catalysts yield 1,5-isomers.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance dipole interactions, improving regiocontrol .

- Temperature : Lower temperatures (e.g., 0–25°C) reduce side reactions. Post-synthesis, HPLC or NMR can verify regiochemical purity .

Structural Characterization

Basic Q3: What spectroscopic techniques are essential for confirming the structure of this triazole derivative? Answer:

- 1H/13C NMR : Assigns protons and carbons adjacent to electron-withdrawing groups (e.g., difluoromethyl) and the 4-methoxyphenyl ring. Methoxy groups show singlets near δ 3.8 ppm .

- IR spectroscopy : Identifies C-F stretches (1000–1100 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .

- Elemental analysis : Validates purity by matching calculated/observed C, H, N, and F percentages .

Advanced Q4: How can X-ray crystallography resolve ambiguities in triazole ring substitution patterns? Answer: Single-crystal X-ray diffraction provides unambiguous confirmation of:

- Bond lengths/angles : Triazole rings exhibit characteristic planar geometry with N–N distances of ~1.3 Å .

- Intermolecular interactions : Hydrogen bonding between triazole N-atoms and adjacent substituents (e.g., methoxy groups) stabilizes the crystal lattice. SHELX software is widely used for refinement despite newer alternatives .

Biological Activity and Mechanism

Basic Q5: What preliminary assays are used to screen this compound for antimicrobial activity? Answer:

- Agar diffusion assays : Test inhibition zones against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- MIC determination : Broth microdilution quantifies minimum inhibitory concentrations. Triazoles often disrupt fungal ergosterol biosynthesis via 14α-demethylase inhibition .

Advanced Q6: How does molecular docking predict interactions with biological targets like 14α-demethylase? Answer:

- Protein preparation : Retrieve 14α-demethylase structure (PDB: 3LD6) and optimize protonation states.

- Docking simulations : Software like AutoDock Vina predicts binding poses. The triazole’s difluoromethyl group may occupy hydrophobic pockets, while the 4-methoxyphenyl moiety engages in π-π stacking with heme cofactors .

Data Analysis and Reproducibility

Advanced Q7: How should researchers address contradictions in biological activity data across studies? Answer:

- Control standardization : Ensure consistent microbial strains and growth conditions.

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., replacing methoxy with halogen alters lipophilicity and target affinity) .

- Statistical validation : Use ANOVA to assess significance of activity variations .

Computational and Methodological Best Practices

Advanced Q8: What computational strategies improve the accuracy of triazole derivative simulations? Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to predict reactive sites for electrophilic/nucleophilic attacks.

- Molecular dynamics (MD) : Simulate solvation effects (e.g., water/ethanol mixtures) to model in vivo behavior .

- Validation : Cross-check computational results with experimental NMR/X-ray data .

Physicochemical Properties

Basic Q9: How does the difluoromethyl group influence solubility and stability? Answer:

- Solubility : The electron-withdrawing CF₂H group reduces polarity, decreasing aqueous solubility. Co-solvents (e.g., DMSO) or prodrug strategies (e.g., phosphate esters) can enhance bioavailability .

- Stability : Fluorine’s electronegativity stabilizes the triazole ring against hydrolysis, confirmed by accelerated stability testing (40°C/75% RH for 6 months) .

Safety and Handling

Basic Q10: What precautions are necessary when handling this compound in the lab? Answer:

- Ventilation : Use fume hoods to avoid inhalation of fluorinated vapors.

- PPE : Wear nitrile gloves and safety goggles; fluorine-containing compounds may irritate skin/mucous membranes.

- Waste disposal : Neutralize acidic byproducts (e.g., HCl from synthesis) before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.